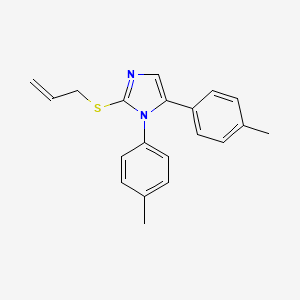

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

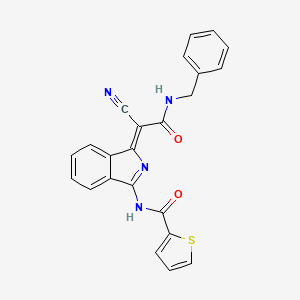

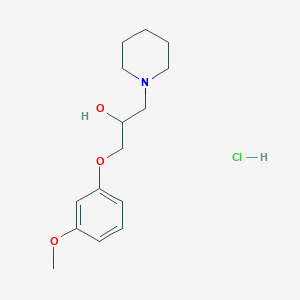

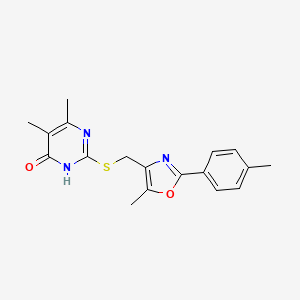

Imidazole derivatives, such as “2-(allylthio)-1,5-di-p-tolyl-1H-imidazole”, are a class of compounds that have been widely studied due to their diverse biological activities . They contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-(allylthio)-1,5-di-p-tolyl-1H-imidazole” are not available, imidazole derivatives are generally synthesized through various methods, including cyclization, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring is planar and aromatic, allowing for various substitutions at different positions .Chemical Reactions Analysis

Imidazole derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Corrosion Inhibition

Research has shown that 2-(allylthio)-1H-benzo[d]imidazole, a derivative of imidazole, can act as an effective corrosion inhibitor for mild steel in acidic solutions. Its adsorption on mild steel surfaces follows the Langmuir isotherm, and it can retard corrosion through a cathodic/anodic inhibition mechanism (Ech-chihbi et al., 2020).

Medicinal Chemistry

Imidazole rings, integral to molecules like 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole, are widely present in natural products and synthetic molecules. They exhibit a range of bioactivities due to their ability to bind with various enzymes and receptors. Many imidazole-based compounds serve as clinical drugs for diseases such as cancer, bacterial, and fungal infections (Zhang et al., 2014).

Antimicrobial Agents

Studies on imidazole derivatives have shown potential as antimicrobial agents. For instance, novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their efficacy against various pathogenic bacterial and fungal strains (Sharma et al., 2017).

High-Temperature Proton-Conducting Polymer Electrolytes

Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This combination is shown to be a high-temperature proton-conducting polymer electrolyte, useful in fuel cells (Schechter & Savinell, 2002).

Anticancer Applications

A series of 5-(2′-indolyl)thiazoles synthesized using a method involving thioamides and 3-tosyloxypentane-2,4-dione showed promising anticancer activity against human cancer cell lines. The structural activity relationship of these compounds is being studied for further anticancer potential (Vaddula et al., 2016).

Dye-Sensitized Solar Cells

Allyl-functionalized imidazolium salts, including 1-allyl-3-ethylimidazolium iodide, have been utilized as low-viscosity electrolytes in dye-sensitized solar cells. These salts exhibit properties of supercooled fluids and enhance the efficiency and stability of the solar cells (Fei et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPGXEFKJYDGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)